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Compound of Interest

4-(2-Bromoethyl)-3,5-dimethyl-1H-
Compound Name:
pyrazole

Cat. No.: B187619

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on the Analyzed Compound: Initial searches for comprehensive experimental spectral
data (*H-NMR, 13C-NMR, MS, IR) for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole were
unsuccessful in yielding the necessary information for a comparative analysis. Therefore, this
guide will focus on the closely related and well-characterized compound, 4-bromo-3,5-dimethyl-
1H-pyrazole, and compare its spectral features with other relevant pyrazole derivatives. This
analysis will provide valuable insights into the spectroscopic properties of this class of
compounds.

This guide provides a detailed comparison of the spectral data for 4-bromo-3,5-dimethyl-1H-
pyrazole and its analogues, 4-chloro-3,5-dimethyl-1H-pyrazole and the parent 3,5-dimethyl-1H-
pyrazole. The objective is to offer a clear, data-driven comparison of their spectroscopic
properties to aid in compound identification, characterization, and quality control.

Data Presentation: Comparative Spectral Data

The following tables summarize the key quantitative data from *H-NMR, 3C-NMR, Mass
Spectrometry, and IR Spectroscopy for the selected pyrazole derivatives.

Table 1: *H-NMR Spectral Data (CDClIs)
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Chemical Shift (8) of -CHs

Chemical Shift (8) of

Compound
(ppm) Pyrazole-H (ppm)
4-bromo-3,5-dimethyl-1H-
2.24 (s, 6H) 11.8 (br s, 1H)
pyrazole
4-chloro-3,5-dimethyl-1H-
2.15 (s, 6H) -
pyrazole
3,5-dimethyl-1H-pyrazole 2.272 (s, 6H) 5.805 (s, 1H), 12.29 (br s, 1H)

Table 2: 13C-NMR Spect

ral Data (CDClIs)

Chemical Shift ()

Chemical Shift ()

Chemical Shift ()

Compound of Pyrazole C-3, C- of Pyrazole C-4
of -CHs (ppm)
5 (ppm) (ppm)
4-bromo-3,5-dimethyl-
11.8 145.2 93.3
1H-pyrazole
4-chloro-3,5-dimethyl-
111 144.1 105.7
1H-pyrazole
3,5-dimethyl-1H-
13.5 148.1 105.7
pyrazole
Table 3: Mass Spectrometry Data
Molecular Weight ( Key Mass
Compound Molecular Formula
g/mol ) Fragments (m/z)
4-bromo-3,5-dimethyl-
CsH7BrN:z 175.03 174/176 (M+), 95
1H-pyrazole
4-chloro-3,5-dimethyl-
CsH7CIN2 130.58 130/132 (M+)
1H-pyrazole
3,5-dimethyl-1H- 96 (M*), 95, 81, 68,
CsHsN2 96.13
pyrazole 54
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Table 4: IR Spectroscopy Data (KBr, cm~1)

C-H Stretch
Compound N-H Stretch . . C=C, C=N Stretch
(Aliphatic)
4-bromo-3,5-dimethyl-
~3200-2500 (broad) ~2920 ~1570
1H-pyrazole
4-chloro-3,5-dimethyl-
~3200-2500 (broad) ~2925 ~1575
1H-pyrazole
3,5-dimethyl-1H-
~3200-2500 (broad) ~2920 ~1580

pyrazole

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A Bruker Avance Il 400 MHz spectrometer (or equivalent) equipped with a 5
mm probe.

o Sample Preparation: Approximately 5-10 mg of the pyrazole derivative was dissolved in ~0.7
mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H-NMR Acquisition: Proton NMR spectra were acquired at a frequency of 400 MHz. A
standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4
seconds, and a relaxation delay of 1 second. 16 scans were typically co-added.

e 1BC-NMR Acquisition: Carbon-13 NMR spectra were acquired at a frequency of 100 MHz
using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time
of 1 second, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were co-
added to achieve a sufficient signal-to-noise ratio.
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Data Processing: The raw data (Free Induction Decay - FID) was processed using
appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction,
and baseline correction were applied. Chemical shifts were referenced to the TMS signal at
0.00 ppm for tH-NMR and the residual solvent signal of CDCIs at 77.16 ppm for 3C-NMR.

. Mass Spectrometry (MS)

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an
electron ionization (EI) source (e.g., Agilent GC-MS system).

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.qg.,
dichloromethane or ethyl acetate) was injected into the GC. The GC was equipped with a
capillary column (e.g., HP-5ms) and programmed with a temperature gradient to separate
the analyte from any impurities.

lonization: Electron ionization was performed at a standard energy of 70 eV.

Mass Analysis: The mass analyzer was set to scan a mass-to-charge (m/z) range of, for
example, 40-400 amu.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
(M*) and major fragment ions. The isotopic pattern for bromine (*°Br/31Br = 1:1) and chlorine
(3>CIR7Cl = 3:1) was used for confirmation.

. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer
Spectrum Two).

Sample Preparation: For solid samples, a small amount of the compound was finely ground
with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was
then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer.
The spectrum was recorded in the mid-IR range (4000-400 cm~?) by co-adding 16 scans at a
resolution of 4 cm~1. A background spectrum of a pure KBr pellet was recorded and
automatically subtracted from the sample spectrum.
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o Data Analysis: The positions of the major absorption bands were identified and assigned to
the corresponding functional group vibrations.
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Caption: Workflow for the spectral analysis of pyrazole compounds.

 To cite this document: BenchChem. [Comparative Spectral Analysis of 4-Substituted-3,5-
dimethyl-1H-pyrazoles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187619#spectral-analysis-of-4-2-bromoethyl-3-5-
dimethyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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